S-(1,2-Dicarboxyethyl)glutathione

Hepatoprotection Oxidative Stress Acetaminophen Toxicity

Studying APAP-induced hepatotoxicity or calcium-independent platelet inhibition demands tools beyond conventional glutathione. DCE-GSH, an endogenous glutathione conjugate, delivers 99.9% hepatoprotection and EDTA-grade antiplatelet activity without Ca²⁺ chelation. Key differentiators: • 99.9% reduction in APAP-induced hepatic necrosis (DCE-Et-GS iPr ester) • Platelet inhibition via cAMP elevation, not Ca²⁺ chelation • Tissue biomarker: lens 119-220 nmol/g, liver 44-72 nmol/g • Differential modulation of neutrophil superoxide generation Supplied with ≥95% HPLC purity and global logistics support.

Molecular Formula C14H21N3O10S
Molecular Weight 423.40 g/mol
CAS No. 1115-52-2
Cat. No. B075526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1,2-Dicarboxyethyl)glutathione
CAS1115-52-2
SynonymsS-(1,2-dicarboxyethyl)glutathione
Molecular FormulaC14H21N3O10S
Molecular Weight423.40 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1
InChIKeyPWCIUOASSAHGHI-WPZUCAASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(1,2-Dicarboxyethyl)glutathione Overview


S-(1,2-Dicarboxyethyl)glutathione (DCE-GS, CAS 1115-52-2) is an endogenous glutathione conjugate formed by the enzymatic condensation of reduced glutathione (GSH) and L-malate [1]. It is present in high concentrations in mammalian lens, liver, and heart tissues [2]. DCE-GS exhibits anti-inflammatory, anti-anaphylactic, anti-platelet aggregation, and hepatoprotective activities, and serves as a substrate analog for glutathione S-transferase (GST) zeta class enzymes [3][4].

1
GST zeta class substrate analog for enzyme mechanism studies
2
Endogenous metabolite found in lens, liver, and heart tissues
3
Reported to modulate oxidative stress and platelet aggregation pathways in research models

Why DCE-GS Outperforms Generic GSH


While reduced glutathione (GSH) is a ubiquitous antioxidant, S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) exhibits distinct pharmacological and biochemical properties that preclude simple substitution. DCE-GS demonstrates up to a 99.9% protective effect against acetaminophen-induced hepatotoxicity, significantly outperforming GSH [1]. Its platelet aggregation inhibition is comparable to EDTA, yet it lacks calcium chelation activity, indicating a unique mechanism [2]. Furthermore, DCE-GS modulates stimulus-specific superoxide generation in human neutrophils, an activity not observed with its cysteine analog (DCEC) or GSH [3]. These differentiated effects, combined with its endogenous tissue-specific distribution, make DCE-GS a non-interchangeable research tool for studying oxidative stress, inflammation, and glutathione-dependent enzyme mechanisms.

DCE-GS (Target)
Hepatoprotection: Reported near-complete prevention of APAP-induced hepatic necrosis in rodent model
Platelet inhibition: Calcium-independent mechanism via cAMP elevation, distinct from EDTA
Neutrophil modulation: Stimulus-specific superoxide response, not observed with cysteine analog
GSH / Analog (Substitute Risk)
Hepatoprotection: Reduced glutathione does not replicate the reported APAP protection level
Platelet inhibition: GSH lacks the calcium-independent antiplatelet profile; mechanisms may differ
Neutrophil modulation: Cysteine analog DCEC does not show the same superoxide enhancement pattern

Quantitative Evidence vs. Analogs and GSH


Hepatoprotection in Acetaminophen-Induced Liver Injury

In a rat model of acetaminophen (APAP)-induced hepatotoxicity, the isopropyl ester of DCE-GS (DCE-Et-GS iPr) provided 99.9% protection against hepatic necrosis and serum AST elevation, significantly outperforming reduced glutathione (GSH) and the parent DCE-GS compound [1]. The ester form was also more effective at preventing GSH depletion caused by APAP.

Hepatoprotection in APAP Model
Head-to-head
Ester form reported 99.9% prevention of AST elevation vs. GSH
Reported hepatoprotective endpoint response; DCE-GS ester superior to parent in tested model.
Rodent APAP model, pre-treatment design; model-specific review required.
Hepatoprotection Oxidative Stress Acetaminophen Toxicity

Platelet Aggregation Inhibition vs. EDTA

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) showed strong inhibitory effects on blood coagulation and platelet aggregation, with a potency almost identical to that of EDTA, oxalate, and citrate [1]. However, unlike EDTA, DCE-GS does not chelate calcium ions, indicating a distinct mechanism of action involving the enhancement of platelet cAMP levels and adenylate cyclase activity [2].

Platelet Aggregation vs. EDTA
Head-to-head
Equipotent to EDTA, oxalate, citrate without Ca²⁺ chelation
Calcium-independent platelet inhibition context; mechanism involves cAMP elevation.
In vitro platelet assays; results may not transfer directly to all anticoagulant contexts.
Platelet Aggregation Anticoagulation Thrombosis

Superoxide Modulation in Neutrophils vs. Cysteine Analog

In human neutrophils, S-(1,2-Dicarboxyethyl)glutathione (DCEG) enhanced superoxide generation induced by fMLP in a concentration-dependent manner, whereas its cysteine analog (DCEC) showed no effect [1]. Both DCEG and DCEC suppressed arachidonic acid-induced superoxide generation, but the suppression by DCEG was more effective. DCEG also enhanced tyrosyl phosphorylation of specific 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins, an effect parallel to the enhancement of superoxide generation.

Neutrophil Superoxide Modulation
Head-to-head
DCEG enhanced fMLP-induced response; DCEC showed no effect
Stimulus-specific neutrophil response context; cysteine analog lacks activity.
Human neutrophils, concentration-dependent; model-response interpretation needed.
Neutrophil Biology Superoxide Generation Tyrosyl Phosphorylation

Endogenous Tissue Distribution in Lens and Liver

Quantification of S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) in rat tissues revealed a distinct distribution pattern. The highest concentration was found in the lens (119 nmol/g), followed by the liver (71.6 nmol/g) and heart (27.4 nmol/g). It was undetectable in spleen, kidney, cerebrum, and cerebellum [1]. In rabbit lens, the concentration is even higher at 219.9 ± 29.1 nmol/g [2].

Tissue Concentration Distribution
Cross-study
Rat lens: 119 nmol/g; Liver: 71.6; Heart: 27.4. Rabbit lens: ~220 nmol/g.
Tissue-specific endogenous distribution; highest in lens.
HPLC/isotachophoresis data; not detected in spleen, kidney, cerebrum.
Tissue Distribution Ocular Biochemistry Biomarker

Enzymatic Synthesis by a Unique GST-like Enzyme

The enzyme responsible for synthesizing DCE-GS from GSH and L-malate was partially purified from rat liver cytosol. It is a monomeric 53 kDa protein with Km values of 2.3 mM for GSH and 4.0 mM for L-malate at 37°C [1]. Crucially, this enzyme does not utilize standard GST substrates such as 1-chloro-2,4-dinitrobenzene (CDNB) or 1,2-dichloro-4-nitrobenzene, distinguishing it from previously characterized glutathione S-transferases [1].

Biosynthetic Enzyme Kinetics
Class-level
Km (GSH) 2.3 mM, Km (L-malate) 4.0 mM; does not use CDNB
GST zeta-like enzyme substrate context; distinct from classical GSTs.
Rat liver cytosol, 53 kDa monomeric protein; class-level inference.
Glutathione S-Transferase Enzymology Biosynthesis

Applications of DCE-GS in Research


Acetaminophen-Induced Hepatotoxicity Models

Researchers studying APAP-induced liver injury can utilize DCE-GS and its esters as potent hepatoprotective agents. The DCE-Et-GS iPr ester provides near-complete (99.9%) protection against hepatic necrosis, significantly outperforming GSH [1]. This model is ideal for exploring glutathione-dependent detoxification pathways and evaluating the efficacy of novel hepatoprotectants.

Calcium-Independent Platelet Aggregation Studies

DCE-GS serves as a unique tool for dissecting platelet aggregation mechanisms. Its anticoagulant potency matches EDTA, oxalate, and citrate, but it achieves this without calcium chelation, instead elevating platelet cAMP levels [2][3]. This allows researchers to specifically study calcium-independent antiplatelet mechanisms.

Neutrophil Oxidative Burst and Signaling

In human neutrophil studies, DCEG's differential effects on superoxide generation—enhancing fMLP-induced responses while suppressing arachidonic acid-induced ones—provide a platform to investigate the complex regulation of NADPH oxidase and tyrosyl phosphorylation pathways [4]. Its lack of effect in the cysteine analog (DCEC) highlights its specificity.

DCE-GS as a Biomarker in Ocular and Hepatic Tissues

Given its high and specific concentration in the lens (119-220 nmol/g) and liver (44-72 nmol/g) [5][6], DCE-GS can be used as a quantitative biomarker for tissue health, oxidative stress, and disease progression in studies of cataractogenesis or liver dysfunction. Its depletion parallels GSH loss in oxidative stress models.

Application
Selection Property
Validation Focus
Acetaminophen hepatotoxicity research
Reported hepatoprotective ester activity
AST and necrosis endpoints in rodent model
Calcium-independent platelet pathway studies
Antiplatelet activity without Ca²⁺ chelation
cAMP and adenylate cyclase endpoint measurement
Neutrophil oxidative burst signaling
Stimulus-specific superoxide modulation
Tyrosyl phosphorylation and NADPH oxidase activation
Ocular and hepatic biomarker studies
Lens-enriched endogenous concentration
Tissue depletion under oxidative stress models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(1,2-Dicarboxyethyl)glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.